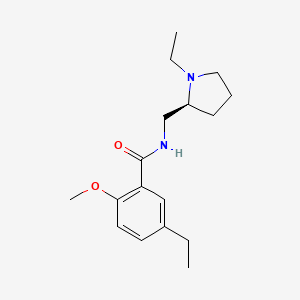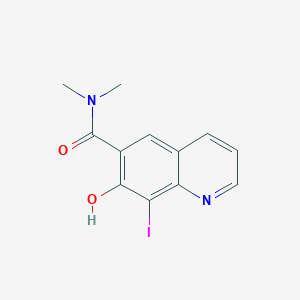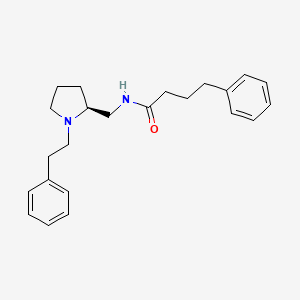![molecular formula C41H53O3P B12890389 (1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-Dicyclohexyl(2’-((3,5-dimethoxybenzyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)phosphine: R-DTBM-BINAP , is a chiral phosphine ligand. Its chemical formula is C80H104O4P2, and it has a molecular weight of 1191.63 g/mol. The compound appears as white to yellow powder and is air-sensitive, requiring cold storage .
Vorbereitungsmethoden
Synthetic Routes: R-DTBM-BINAP can be synthesized through various methods. One common approach involves the condensation of 2,2’-dihydroxy-1,1’-binaphthalene with 3,5-dimethoxybenzyl chloride, followed by reaction with dicyclohexylphosphine. The resulting compound undergoes purification steps to obtain the desired product.
Industrial Production: While R-DTBM-BINAP is primarily used in research and catalysis, its industrial production methods are not widely documented. Researchers often prepare it in the laboratory for specific applications.
Analyse Chemischer Reaktionen
Reactivity: R-DTBM-BINAP serves as a versatile ligand in asymmetric catalysis. It participates in various reactions, including:
Hydrogenation: It facilitates enantioselective hydrogenation of unsaturated substrates.
Hydroformylation: R-DTBM-BINAP-based rhodium complexes catalyze hydroformylation reactions.
Asymmetric Allylation: It promotes allylic substitutions with high enantioselectivity.
Hydrogenation: Rhodium or iridium complexes with R-DTBM-BINAP as the ligand, hydrogen gas, and suitable solvents.
Hydroformylation: Rhodium catalysts, carbon monoxide, and hydrogen.
Allylation: Palladium or rhodium catalysts, allylic substrates, and base.
Major Products: The major products depend on the specific reaction. For instance, in hydrogenation, R-DTBM-BINAP contributes to the formation of chiral alcohols or amines.
Wissenschaftliche Forschungsanwendungen
R-DTBM-BINAP finds applications in:
Asymmetric Synthesis: It enables the synthesis of chiral compounds with high enantioselectivity.
Catalysis: Used in various catalytic processes, including hydrogenation, hydroformylation, and allylation.
Medicinal Chemistry: Its chiral properties make it valuable for drug development.
Wirkmechanismus
The exact mechanism by which R-DTBM-BINAP exerts its effects depends on the specific reaction. Generally, it coordinates with metal catalysts, influencing their reactivity and selectivity. Molecular targets and pathways vary based on the catalytic process.
Vergleich Mit ähnlichen Verbindungen
R-DTBM-BINAP stands out due to its unique chiral structure. Similar compounds include:
Eigenschaften
Molekularformel |
C41H53O3P |
|---|---|
Molekulargewicht |
624.8 g/mol |
IUPAC-Name |
dicyclohexyl-[1-[2-[(3,5-dimethoxyphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]phosphane |
InChI |
InChI=1S/C41H53O3P/c1-42-32-25-29(26-33(27-32)43-2)28-44-38-23-21-30-13-9-11-19-36(30)40(38)41-37-20-12-10-14-31(37)22-24-39(41)45(34-15-5-3-6-16-34)35-17-7-4-8-18-35/h21-27,34-35H,3-20,28H2,1-2H3 |
InChI-Schlüssel |
IIYKSLWDDNBPKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)COC2=C(C3=C(CCCC3)C=C2)C4=C(C=CC5=C4CCCC5)P(C6CCCCC6)C7CCCCC7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


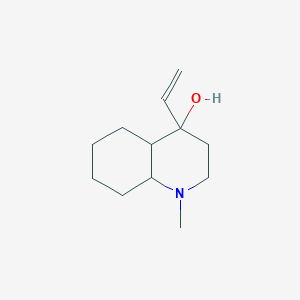

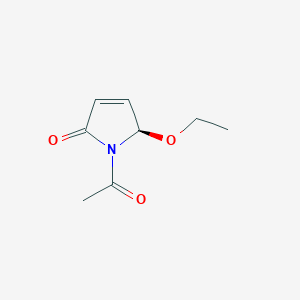
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)

![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)
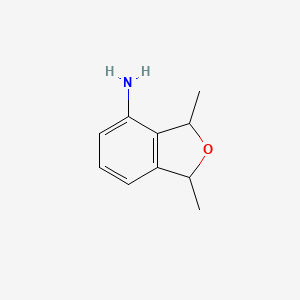
![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)
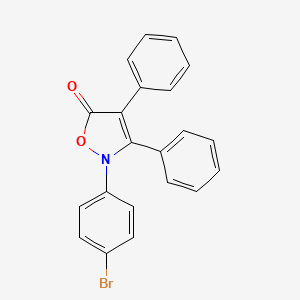
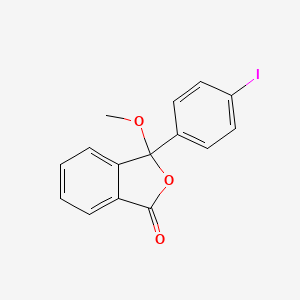
![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
